4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride
Overview
Description
4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride is a compound that belongs to the class of secondary amines It is characterized by the presence of a methoxyphenyl group attached to a dimethylaniline moiety through a methylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline typically involves the reduction of Schiff bases. One common method is the reduction of nitriles and amides in the presence of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reducing agents are chosen for their selectivity and ability to reduce specific functional groups without affecting others .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes using similar reducing agents. The choice of catalyst and reaction conditions can be optimized to ensure high yield and purity of the final product. The use of advanced techniques such as continuous flow reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like NaBH4.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as halogens and alkylating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various dyes and pigments.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[[(4-chlorophenyl)aminomethyl]-6-methoxyphenol
- 2-[[(4-methoxyanilino)methyl]phenol
- 2-(anilinomethyl)phenol
Uniqueness
4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methoxyphenyl group and dimethylaniline moiety provide unique reactivity and interaction profiles compared to similar compounds .
Properties
IUPAC Name |
4-[[(4-methoxyphenyl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.ClH/c1-19(2)16-8-4-14(5-9-16)12-18-13-15-6-10-17(20-3)11-7-15;/h4-11,18H,12-13H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBVRKTWOMSESJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNCC2=CC=C(C=C2)OC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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